ACPT-I

科学研究应用

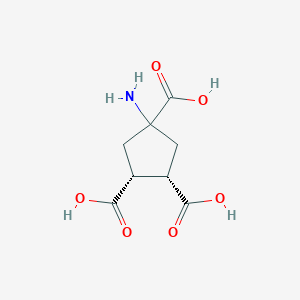

(1S,3R,4S)-1-氨基环戊烷-1,2,4-三羧酸在科学研究中具有多种应用。 它被用于与神经保护相关的研究,因为它已被证明可以减少谷氨酸释放并保护神经元免受兴奋性毒性 . 在生物学和医学领域,它被研究用于治疗癫痫、焦虑和帕金森病等疾病的潜力 . 它在调节谷氨酸能传递中的作用使其成为理解各种神经疾病机制的宝贵工具 .

作用机制

(1S,3R,4S)-1-氨基环戊烷-1,2,4-三羧酸的作用机制涉及它与III组代谢型谷氨酸受体,特别是mGluR4和mGluR8的相互作用 . 通过与这些受体结合,它抑制谷氨酸的释放,从而减少兴奋性神经传递。 这种作用被认为是其神经保护作用的基础,因为过量的谷氨酸释放与神经元损伤有关 .

生化分析

Biochemical Properties

Acpt-I plays a crucial role in biochemical reactions by interacting with group III metabotropic glutamate receptors (mGluRs), particularly mGluR4a and mGluR8 . These receptors are involved in reducing glutamatergic transmission by inhibiting glutamate release . This compound’s interaction with these receptors leads to a decrease in excitotoxicity, which is a major contributor to neuronal damage in various neurodegenerative conditions . The compound’s neuroprotective effects are mediated through its ability to inhibit caspase-3 activity and reduce lactate dehydrogenase (LDH) release in neuronal cell cultures .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In primary neuronal cell cultures, this compound has been shown to increase cell viability and inhibit caspase-3 activity, thereby reducing cell death . The compound also diminishes glutamate release in the hippocampus, which is crucial for preventing excitotoxicity . Additionally, this compound influences cell signaling pathways by modulating the activity of group III mGluRs, leading to neuroprotective outcomes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to group III mGluRs, specifically mGluR4a and mGluR8 . This binding inhibits the release of glutamate, thereby reducing excitotoxicity . This compound’s neuroprotective effects are also mediated through the inhibition of caspase-3 activity and reduction of LDH release in neuronal cells . Furthermore, this compound’s interaction with these receptors leads to the modulation of downstream signaling pathways, contributing to its neuroprotective and anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can significantly attenuate kainate-induced neuronal damage when administered 30 minutes to 3 hours after exposure . The neuroprotective effects of this compound are dose-, time-, and structure-dependent, highlighting the importance of optimizing its administration for maximum efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that this compound can prevent kainate-induced neuronal damage in a dose-dependent manner . Higher doses of this compound have been shown to significantly reduce the size of neuronal degeneration in the hippocampus . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that modulate glutamatergic transmission. The compound interacts with group III mGluRs, leading to the inhibition of glutamate release . This interaction plays a crucial role in reducing excitotoxicity and promoting neuroprotection . Additionally, this compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its neuroprotective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its neuroprotective effects at the appropriate sites within the cell . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action .

准备方法

(1S,3R,4S)-1-氨基环戊烷-1,2,4-三羧酸的合成涉及使用1,3-二氮杂螺[4.4]壬烷-7,8-二羧酸,2,4-二氧代-作为起始原料 . 合成的反应条件和具体步骤在化学文献中有详细说明,但通常涉及多个步骤的化学反应,包括官能团的保护和脱保护,以及纯化过程以获得高纯度的最终产物。

化学反应分析

(1S,3R,4S)-1-氨基环戊烷-1,2,4-三羧酸会发生各种化学反应,主要涉及其官能团。它可以参与氧化和还原反应,以及取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

属性

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

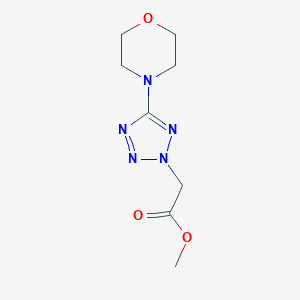

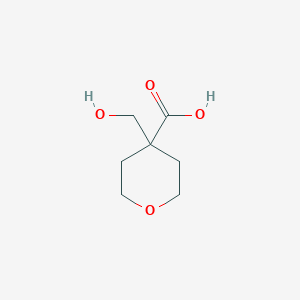

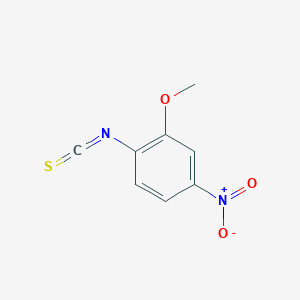

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![Poly[titanium(IV) n-butoxide]](/img/structure/B63381.png)